4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
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Overview
Description
4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Morpholine Ring Introduction: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the quinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced sulfonyl derivatives.
Scientific Research Applications
4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine lies in its combination of a quinoline core with a sulfonyl group and a morpholine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-3-6-17(7-4-15)27(24,25)20-14-22-19-8-5-16(2)13-18(19)21(20)23-9-11-26-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZRUZDGOHLEGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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